

Tioxazafen discovery and development story

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Compound Focus: Tioxazafen

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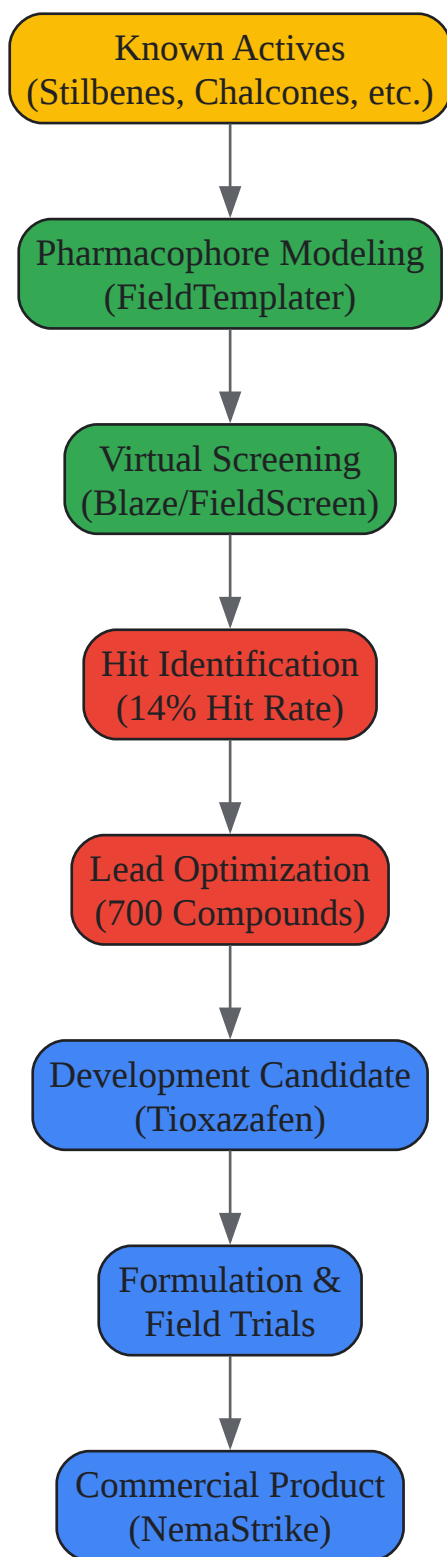
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Discovery and Lead Optimization

The discovery of **Tioxazafen** was significantly accelerated by computational chemistry methods.

- **Virtual Screening:** Monsanto collaborated with Cresset to conduct a virtual screen using their **Blaze** software (then called FieldScreen) [1]. The process began with known active structures (stilbenes, chalcones, azobenzene derivatives).
- **Pharmacophore Modeling:** Cresset's **FieldTemplater** was used to develop a pharmacophore model that described the observed activity. This model was translated into eight distinct search queries for the virtual screening campaign [1].
- **Hit Identification & Optimization:** The virtual screen achieved a **14% hit rate** at a higher concentration and a **4% hit rate** at a lower concentration [1]. These hits were then progressed through lead optimization, during which **700 compounds** were acquired or synthesized before **Tioxazafen** was selected as the final development candidate [1].

The workflow below illustrates the discovery and development pathway.



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Synthesis and Process Chemistry

The synthesis of **Tioxazafen** involves creating the 1,2,4-oxadiazole core, with a key intermediate being thiophene-2-carbonyl chloride (TCC).

- **Final Compound Synthesis:** **Tioxazafen** is synthesized in high yields and purity. A benzamide oxime intermediate is first prepared from a benzo nitrile. This product is then treated with thiophene-2-carbonyl chloride (TCC) to form **Tioxazafen** [2].
- **Improved Synthesis of a Key Intermediate:** Research efforts focused on optimizing the synthesis of TCC. A more efficient **three-step, one-pot process** was developed, starting from thiophene and using chlorosulfonyl isocyanate (CSI). This route improved regio-selectivity, reduced byproducts (like chloroform and sodium hypochlorite), and offered a more commercially viable and lower-cost path to TCC compared to traditional methods [3].

Biological Profiling and Efficacy

Tioxazafen has demonstrated strong efficacy against a range of economically damaging nematodes.

- **Broad-Spectrum Activity:** It is effective against key plant-parasitic nematodes including **root-knot nematode (*Meloidogyne incognita*)**, **reniform nematode (*Rotylenchulus reniformis*)**, **cyst nematode**, **root lesion nematode**, and **Longidorus** [4].
- **Quantitative Toxicity:** Bioassay studies provide specific efficacy data [2] [5]. Note that LC50 values can vary between nematode species and study conditions.

Nematode Species	Toxicity Metric	Value ($\mu\text{g/mL}$)	Comparative Efficacy
M. incognita	24-hr EC50 (motility)	57.69 [2]	>300 [5]
R. reniformis	24-hr EC50 (motility)	59.64 [2]	-
B. xylophilus	48-hr LC50	>300 [5]	2.4 (for derivative A1) [5]
A. besseyi	48-hr LC50	142.9 [5]	3.8 (for derivative A6) [5]

- **Key Biological Properties:**
 - **Long-Lasting Effect:** Due to its low water solubility, **Tioxazafen** can remain around the root system, providing protection for up to **75 days** [4].
 - **Irreversible Paralysis:** Exposure to **Tioxazafen** leads to nematode paralysis, with studies showing **no recovery in motility** after rinsing and removal from the solution [2].

- **Reduced Infectivity:** Even short, sub-lethal exposures (24 hours) to low concentrations of **Tioxazafen** significantly reduce the ability of nematodes to infect plant roots [2].

Research and Development Implications

The case of **Tioxazafen** offers several valuable insights for researchers.

- **Novel MoA for Resistance Management:** Its unique ribosome-targeting mechanism makes it a critical tool for managing nematode resistance, as it shows **no cross-resistance** with other major nematicide classes [4].
- **Computational Efficiency in Agrochemical Discovery:** The project highlights the successful application of **structure-based virtual screening and pharmacophore modeling** to identify novel chemotypes in agrochemical discovery, reducing the time and cost of early R&D [1].
- **Derivative Compounds with Enhanced Potency:** Recent research has shown that chemical derivation of **Tioxazafen** can yield compounds with significantly higher potency. Introducing a chloromethyl group at the 5-position of the oxadiazole ring resulted in derivative **A1**, which had dramatically lower LC50 against *B. xylophilus* than the parent **Tioxazafen**, avermectin, and fosthiazate. This suggests the MOA may differ from **Tioxazafen** by affecting the acetylcholine receptor [5].

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